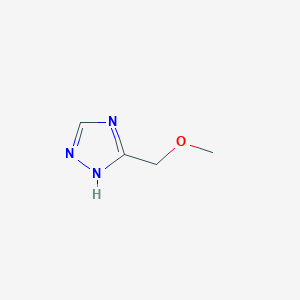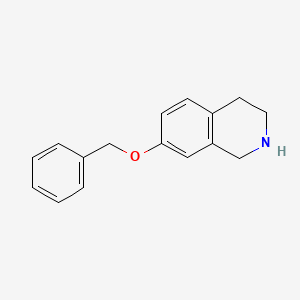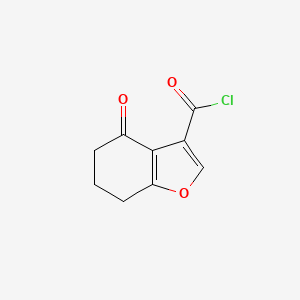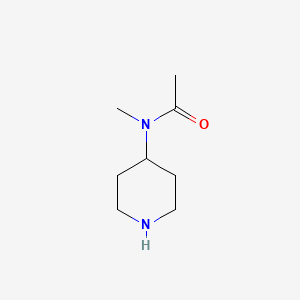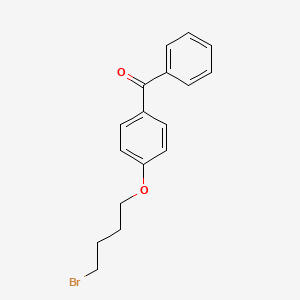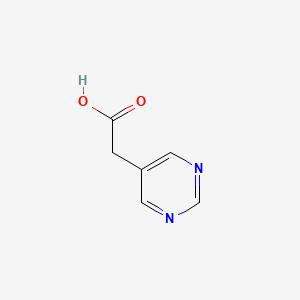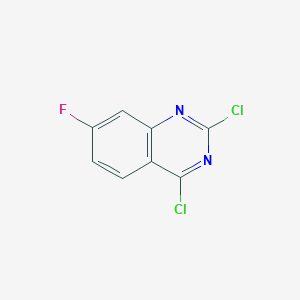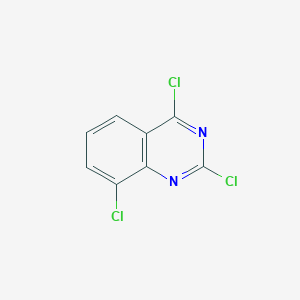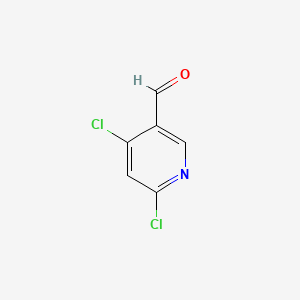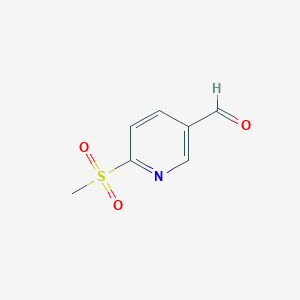
2,3,5-三氯-4-三氟甲基吡啶
描述
2,3,5-Trichloro-4-trifluoromethyl pyridine, also known as 2,3,5-TCTFMP, is an organochlorine compound that has been used in various scientific research applications. This compound is a derivative of pyridine, and it has a unique structure that allows it to be used in a variety of applications. It has been used in pharmaceuticals, agrochemicals, and various other laboratory experiments.
科学研究应用
农药产品合成
该化合物用作多种农药产品合成的化学中间体。 它在生产氟酰胺等杀菌剂方面特别有价值,因为它与其他衍生物相比具有较高的杀菌活性 .
生命科学研究的生物材料
作为生化试剂,它用作生命科学相关研究的生物材料或有机化合物,为该领域各种研究做出贡献 .
有机合成
它在离子液体中进行亲核取代反应,生成相应的 2-芳氧基丙酸酯,并可用于钯醋酸催化的无配体 Suzuki 反应,与芳基硼酸反应合成二氯芳基吡啶 .
分析化学
该化合物的分离和迁移行为可以通过胶束电动毛细管色谱进行研究,这对分析化学了解氯吡啶的性质很有用 .
农药和制药行业
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the Respiratory system .
未来方向
The demand for TFMP derivatives, including 2,3,5-Trichloro-4-trifluoromethyl pyridine, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the future direction is likely to continue focusing on the synthesis and application of TFMP derivatives in various fields, especially in agrochemicals and pharmaceuticals.
作用机制
Target of Action
2,3,5-Trichloro-4-trifluoromethyl pyridine (TCTF) is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TCTF are pests in the agricultural industry . It’s also reported to be a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
The biological activities of TCTF derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TCTF with its targets results in the protection of crops from pests .
Biochemical Pathways
It’s known that tctf and its derivatives play a significant role in the agrochemical industry, protecting crops from pests
Result of Action
The result of TCTF’s action is the protection of crops from pests . In the pharmaceutical industry, TCTF derivatives have been used in the development of drugs . For instance, it’s reported to be a CGRP receptor antagonist , which could imply a role in pain modulation.
生化分析
Biochemical Properties
2,3,5-Trichloro-4-trifluoromethyl pyridine plays a significant role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating reactions that are crucial for the development of these compounds. For instance, it is involved in nucleophilic displacement reactions, where it interacts with enzymes that catalyze the substitution of chlorine atoms with other functional groups . This interaction is essential for the synthesis of complex molecules used in crop protection and pharmaceuticals.
Cellular Effects
The effects of 2,3,5-Trichloro-4-trifluoromethyl pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2,3,5-Trichloro-4-trifluoromethyl pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in metabolic pathways. This compound can bind to the active sites of enzymes, preventing them from catalyzing their respective reactions . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5-Trichloro-4-trifluoromethyl pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies.
Dosage Effects in Animal Models
The effects of 2,3,5-Trichloro-4-trifluoromethyl pyridine vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are seen. Toxic effects at high doses include damage to vital organs and disruption of normal metabolic processes.
Metabolic Pathways
2,3,5-Trichloro-4-trifluoromethyl pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s involvement in these pathways is crucial for its role in biochemical reactions and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2,3,5-Trichloro-4-trifluoromethyl pyridine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 2,3,5-Trichloro-4-trifluoromethyl pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that the compound is present in the right location to interact with its target biomolecules. The compound’s distribution within subcellular compartments can also affect its overall efficacy and impact on cellular processes.
属性
IUPAC Name |
2,3,5-trichloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTBJJNRARXXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608101 | |
| Record name | 2,3,5-Trichloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89719-94-8 | |
| Record name | 2,3,5-Trichloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




